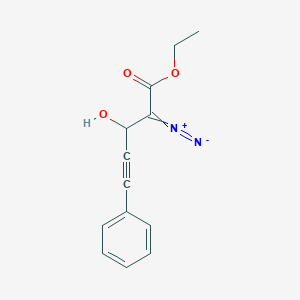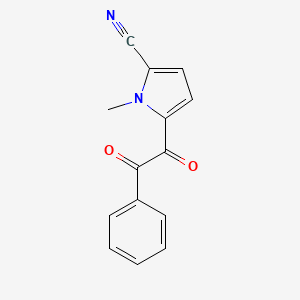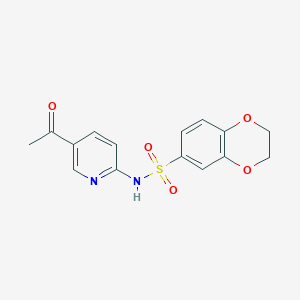![molecular formula C31H26Si B14201583 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene CAS No. 913620-14-1](/img/structure/B14201583.png)
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is a unique organosilicon compound characterized by its spirocyclic structure. This compound features a silicon atom at the core of the spiro ring system, which is bonded to four phenyl groups. The presence of the silicon atom and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene typically involves the reaction of a silicon-containing precursor with phenyl-substituted reagents under controlled conditions. One common method involves the use of a silane compound, such as tetraphenylsilane, which undergoes a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The silicon atom in the spirocyclic structure can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state, potentially forming silyl anions.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in the presence of catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl anions or lower oxidation state silicon compounds.
Substitution: Phenyl-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying spirocyclic silicon chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of silicon-based drugs.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene involves its interaction with molecular targets through its silicon atom and phenyl groups. The silicon atom can form strong bonds with various elements, allowing the compound to participate in diverse chemical reactions. The phenyl groups provide steric hindrance and electronic effects, influencing the reactivity and stability of the compound. The spirocyclic structure also contributes to the compound’s unique properties by restricting conformational flexibility and enhancing rigidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylsilane: Similar in having four phenyl groups attached to a silicon atom but lacks the spirocyclic structure.
Spiro[3.4]octa-5,7-diene: Similar spirocyclic framework but without the phenyl substitutions.
Hexaphenylsilole: Contains a silicon atom bonded to six phenyl groups, differing in the number of phenyl groups and overall structure.
Uniqueness
5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is unique due to its combination of a spirocyclic silicon core and four phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
913620-14-1 |
|---|---|
Formule moléculaire |
C31H26Si |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
5,6,7,8-tetraphenyl-4-silaspiro[3.4]octa-5,7-diene |
InChI |
InChI=1S/C31H26Si/c1-5-14-24(15-6-1)28-29(25-16-7-2-8-17-25)31(27-20-11-4-12-21-27)32(22-13-23-32)30(28)26-18-9-3-10-19-26/h1-12,14-21H,13,22-23H2 |
Clé InChI |
IMLYUQLTXOQTCE-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si]2(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)


phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)
![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)

![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)

![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
